molecular formula C13H19NO B13528048 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine

Cat. No.: B13528048
M. Wt: 205.30 g/mol
InChI Key: CHSISDKPUAHOSP-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO This compound is characterized by a cyclopentanamine core substituted with a 2-methoxy-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzaldehyde and cyclopentanone.

    Formation of Intermediate: The initial step involves the condensation of 2-methoxy-5-methylbenzaldehyde with cyclopentanone in the presence of a base to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)cyclopentan-1-amine
  • 1-(2-Methylphenyl)cyclopentan-1-amine
  • 1-(2-Methoxy-5-chlorophenyl)cyclopentan-1-amine

Uniqueness

1-(2-Methoxy-5-methylphenyl)cyclopentan-1-amine is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19NO/c1-10-5-6-12(15-2)11(9-10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3

InChI Key

CHSISDKPUAHOSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2(CCCC2)N

Origin of Product

United States

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